(2R,3S)-Fmoc-3-phenylisoserine
Description
Significance of Unnatural Amino Acids in Peptide Science and Drug Discovery
Unnatural amino acids (UAAs) are powerful tools in the pursuit of more effective, selective, and stable therapeutic agents. biosynth.com Their incorporation into peptides can lead to molecules with enhanced properties compared to their natural counterparts. nih.gov A primary advantage of using UAAs, including β-amino acids, is the increased resistance to proteolytic degradation. cpcscientific.com Since natural enzymes are specific for peptides composed of α-L-amino acids, the introduction of a β-amino acid can render the peptide less susceptible to cleavage, thereby increasing its in vivo stability. cpcscientific.comrsc.org
Furthermore, the diverse side chains and backbone structures of UAAs allow for the fine-tuning of a peptide's conformational properties. cpcscientific.com This can lead to the development of peptidomimetics with improved target binding affinity and specificity. nih.gov The expanded chemical space offered by UAAs is instrumental in creating diverse combinatorial libraries for drug screening and in the development of next-generation therapeutics, including peptide-drug conjugates and advanced vaccine candidates. biosynth.com
The Role of Stereochemistry in Amino Acid Derivatives for Biological Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. mdpi.com In the context of amino acid derivatives, the specific chirality of a molecule dictates its interaction with biological targets such as enzymes and receptors. scdi-montpellier.frresearchgate.net Chiral natural products are typically biosynthesized as single enantiomers, and this stereochemical purity is often essential for their function. mdpi.commalariaworld.orgnih.gov
The precise spatial orientation of functional groups affects not only target binding but also the molecule's absorption, distribution, and metabolism. mdpi.com Even subtle changes in stereochemistry, such as the difference between β² and β³ amino acid residues, can significantly impact the recognition properties and binding affinity of a peptide. nih.gov This highlights the importance of stereoselective synthesis to produce enantiomerically pure compounds for biological evaluation and therapeutic applications. The stereochemistry of a drug can also influence its uptake by specific transport systems, further underscoring the profound impact of chirality on pharmacological activity. mdpi.comscdi-montpellier.frresearchgate.net
Historical Context of Phenylisoserine (B1258129) Derivatives in Bioactive Molecule Synthesis
The phenylisoserine scaffold holds a prominent place in the history of bioactive molecule synthesis, largely due to its identification as a crucial component of the potent anticancer drug, paclitaxel (B517696). mdpi.comnih.govresearchgate.net The structure of paclitaxel was elucidated in 1971, revealing a complex diterpene core esterified with a β-phenylisoserine derivative at the C-13 position. nih.gov This side chain, specifically N-benzoyl-(2R,3S)-3-phenylisoserine, was found to be essential for the compound's potent cytotoxic activity. medchemexpress.com
The discovery of paclitaxel's unique mechanism of action, which involves the stabilization of microtubules and subsequent cell cycle arrest, spurred significant interest in its synthesis. nih.gov The scarcity of the natural product from the bark of the Pacific yew tree created a major supply challenge, driving the development of semi-synthetic and fully synthetic routes. researchgate.net A key step in many of these synthetic strategies is the attachment of the phenylisoserine side chain to a precursor molecule, baccatin (B15129273) III. mdpi.comresearchgate.net The challenges associated with the stereoselective synthesis of the phenylisoserine moiety have led to significant innovations in synthetic organic chemistry, including the use of enzymatic and asymmetric methods. The historical importance of phenylisoserine in the context of paclitaxel has cemented its status as a critical building block in medicinal chemistry.
(2R,3S)-Fmoc-3-phenylisoserine: A Key Building Block
This compound is a derivative of phenylisoserine that is widely utilized in solid-phase peptide synthesis (SPPS). chemimpex.comevitachem.com The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the amino function, which is a cornerstone of modern peptide chemistry. nih.gov This protection strategy allows for the sequential addition of amino acids to a growing peptide chain under mild conditions.
The (2R,3S) stereochemistry of this particular isomer is of significant biological relevance, as it corresponds to the stereoconfiguration of the phenylisoserine side chain found in paclitaxel. The use of Fmoc-(2R,3S)-3-phenylisoserine enables the incorporation of this important structural motif into novel peptides and peptidomimetics, facilitating research into new therapeutic agents. chemimpex.comevitachem.com
Research Findings and Data
The utility of this compound is underscored by its application in the synthesis of various bioactive molecules. Research has demonstrated its role as a building block in creating peptides with potential applications in neuroscience and as enzyme inhibitors. The unique conformational properties conferred by the β-amino acid backbone can lead to peptides with enhanced stability and novel biological activities. rsc.org
| Property | Value |
| IUPAC Name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-hydroxy-3-phenyl-beta-alanine |
| Molecular Weight | 403.43 g/mol |
| Physical Form | Off-white powder |
| Melting Point | 191-199 °C |
| Storage Temperature | 0-8 °C |
Table 1: Physicochemical Properties of this compound. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-22(23(27)28)21(15-8-2-1-3-9-15)25-24(29)30-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-22,26H,14H2,(H,25,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYRELXVQPLAAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2r,3s Phenylisoserine and Its Fmoc Protected Derivatives
Asymmetric Synthesis Approaches to (2R,3S)-Phenylisoserine
Asymmetric synthesis aims to create the desired stereoisomer directly from achiral or chiral starting materials, minimizing the formation of unwanted stereoisomers.
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with traditional chemical transformations to achieve high enantiopurity. Lipases are commonly employed enzymes in this approach due to their ability to catalyze stereoselective reactions. One prominent strategy involves the enzymatic resolution of a racemic mixture of a phenylisoserine (B1258129) precursor. For instance, lipase B from Candida antarctica has been used for the enantioselective ring-cleavage of a (3R,4S)-β-lactam. This reaction, conducted in tertiary butyl methyl ether at 60°C for 18 hours, yields (2R,3S)-3-phenylisoserine with a 48% yield and an impressive 98% enantiomeric excess smolecule.com.
Another chemoenzymatic route involves the asymmetric aminohydroxylation of an alkene precursor. This method can produce the desired stereochemistry with high selectivity, often achieving enantiomeric excesses of over 99% and yields around 77% smolecule.com. These enzymatic methods are favored for their mild reaction conditions and high stereocontrol smolecule.com.
| Method | Enzyme | Substrate | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Enantioselective ring-cleavage | Lipase B from Candida antarctica | (3R,4S)-β-lactam | 48% | 98% | smolecule.com |
| Asymmetric aminohydroxylation | Not specified | Alkene precursor | 77% | >99% | smolecule.com |
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials to synthesize more complex chiral molecules. (S)-(+)-Phenylglycine is an attractive chiral precursor for the synthesis of (2R,3S)-phenylisoserine due to its structural similarity and correct stereochemistry at one of the chiral centers.
A notable application of this strategy is in the synthesis of the side chain of the anticancer drug Taxol, which is an N-benzoyl derivative of (2R,3S)-phenylisoserine. Research has demonstrated a direct and highly efficient synthesis of the Taxol side chain starting from (S)-(+)-phenylglycine lookchem.com. This approach leverages the inherent chirality of phenylglycine to control the stereochemistry of the final product. The synthesis typically involves the transformation of the carboxylic acid group and the introduction of the hydroxyl group at the adjacent carbon with the correct stereochemistry.
Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction occurs only after the formation of the intermediate in the previous step, all in a single pot. This approach offers advantages in terms of efficiency, atom economy, and reduced waste generation.
The construction of the β-amino acid backbone of phenylisoserine can be achieved through tandem reactions such as conjugate addition followed by another transformation. For instance, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester can be followed by an intramolecular cyclization or an aldol reaction to build the carbon skeleton with the desired functional groups nih.gov.
A related and historically significant method for forming a key precursor to phenylisoserine is the Darzens condensation. This reaction involves the condensation of a ketone or aldehyde (like benzaldehyde) with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester organic-chemistry.orgwikipedia.org. The reaction of benzaldehyde with ethyl chloroacetate can be stereoselective depending on the reaction conditions researchgate.netresearchgate.net. The resulting glycidic ester can then be opened with an amine source to yield the phenylisoserine backbone. The diastereoselectivity of the Darzens reaction can be influenced by the choice of base and solvent, with cis:trans ratios of the epoxide product typically ranging from 1:1 to 1:2 organic-chemistry.org.
| Base | Solvent | Yield | Diastereomeric Ratio (trans:cis) | Reference |
|---|---|---|---|---|
| P1-t-Bu | Toluene | 83% | 1.2:1 | nih.gov |
| P1-t-Bu | THF | 83% | 1.2:1 | nih.gov |
Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. Since enantiomers have identical physical properties, this separation is achieved by converting them into diastereomers, which have different physical properties and can be separated by methods like fractional crystallization spcmc.ac.inlibretexts.org.
A common strategy for resolving racemic threo-3-phenylisoserine involves the formation of diastereomeric salts with a chiral resolving agent. For example, racemic threo-N-benzoyl-3-phenylisoserine acid can be resolved by fractional crystallization with S-(−)-methylbenzylamine to yield the (2R,3S)-N-benzoyl-3-phenylisoserine acid.
Another approach involves the resolution of racemic threo-3-phenylisoserine amide. In one documented procedure, racemic threo-3-phenylisoserine amide is reacted with (-)-dibenzoyltartaric acid in ethanol. The resulting diastereomeric salt of (2R,3S)-3-phenylisoserine amide and (-)-dibenzoyltartaric acid crystallizes from the solution and can be isolated by filtration with a 50% yield google.com. This salt is then treated with hydrochloric acid to liberate the (2R,3S)-3-phenylisoserine amide hydrochloride in 82% yield and with an enantiomeric and chromatographic purity of over 99% google.com.
| Step | Resolving Agent | Product | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Diastereomeric salt formation | (-)-Dibenzoyltartaric acid | (2R,3S)-3-Phenylisoserine amide dibenzoyl-tartaric acid salt | 50% | Not specified | google.com |
| Liberation of the amine | Hydrochloric acid | (2R,3S)-3-Phenylisoserine amide hydrochloride | 82% | >99% | google.com |
Integration of the Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group widely used in peptide synthesis. Its stability towards acids allows for the selective removal of other acid-labile protecting groups, making it a cornerstone of modern solid-phase peptide synthesis.
The protection of the amino group of (2R,3S)-phenylisoserine with the Fmoc group is typically achieved by reacting the amino acid with an Fmoc-donating reagent under basic conditions. Common reagents for this purpose include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) total-synthesis.com.
The reaction is generally carried out in a biphasic system, such as a mixture of an organic solvent (e.g., THF or dioxane) and an aqueous solution of a weak base like sodium bicarbonate total-synthesis.com. The base neutralizes the hydrochloric acid or N-hydroxysuccinimide that is formed as a byproduct of the reaction. The reaction of amines with Fmoc-Cl in water has been shown to be efficient, with excellent yields (often over 80-90%) and reduced reaction times rsc.org. For amino acids, the reaction is typically stirred at room temperature or slightly elevated temperatures until completion, after which the product is isolated by acidification and extraction total-synthesis.comrsc.org.
| Amine | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aniline | Fmoc-Cl | Water, 60°C, 20 min | 90% | rsc.org |
| 4-Methylaniline | Fmoc-Cl | Water, 60°C, 25 min | 83% | rsc.org |
| Ethanolamine | Fmoc-Cl | Water, 60°C, 40 min | 87% | rsc.org |
Optimization of Fmoc-Coupling Reactions
The introduction of the Fmoc protecting group onto the amine of (2R,3S)-3-phenylisoserine is a critical step for its use in peptide synthesis and other applications. Optimization of this reaction is essential to ensure high yield, purity, and preservation of stereochemistry. altabioscience.com The classic method for Fmoc protection involves reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions, which typically utilize a biphasic system with a base like sodium bicarbonate in a solvent mixture such as dioxane and water. total-synthesis.com Anhydrous conditions using a base like pyridine in dichloromethane are also employed. total-synthesis.com
The choice of the Fmoc source, base, and solvent system significantly impacts the reaction's efficiency. Fmoc-Cl is a highly reactive acid chloride, making it sensitive to moisture. total-synthesis.com An alternative and often preferred reagent is N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), which offers greater stability and can reduce the formation of unwanted oligopeptide byproducts during the preparation of Fmoc-amino acid derivatives. total-synthesis.com
Optimization strategies focus on balancing reaction rate and minimizing side reactions. In solid-phase peptide synthesis (SPPS), Fmoc deprotection is typically achieved using a solution of 20% piperidine in a polar solvent like N,N-dimethylformamide (DMF). altabioscience.com However, for the coupling (protection) step, various bases and conditions can be used. For instance, stable Fmoc-benzotriazoles can react with amino acids in the presence of triethylamine to afford the protected product in high yields. organic-chemistry.org The development of new reagents like Boc-DMT and Fmoc-DMT allows for the protection of various amines, including amino acids, in aqueous media, presenting a more environmentally friendly approach. organic-chemistry.org
| Fmoc Reagent | Base | Solvent System | Key Characteristics |
|---|---|---|---|
| Fmoc-Cl | Sodium Bicarbonate | Dioxane/Water | Classic Schotten-Baumann conditions; reagent is moisture-sensitive. total-synthesis.com |
| Fmoc-Cl | Pyridine | Dichloromethane (DCM) | Anhydrous conditions. total-synthesis.com |
| Fmoc-OSu | Sodium Bicarbonate | DMF/Water | More stable than Fmoc-Cl; reduces side reactions. total-synthesis.com |
| Fmoc-benzotriazoles | Triethylamine | Not specified | Reacts with amino acids to give high yields. organic-chemistry.org |
| Fmoc-DMT | Not specified | Aqueous media | Stable reagent suitable for green chemistry approaches. organic-chemistry.org |
Derivatization Strategies and Analogue Synthesis
N-Benzoyl-(2R,3S)-3-phenylisoserine is a crucial component, serving as the C-13 side chain of the potent anticancer agent Taxol. immunomart.org Its synthesis is a key step in the semi-synthesis of Taxol and its analogues. A highly efficient and practical asymmetric synthesis route involves the use of chiral 3-hydroxy-4-aryl-β-lactams. immunomart.org This method is based on a chiral ester enolate-imine cyclocondensation reaction, which provides the desired β-lactam intermediate with high stereoselectivity. Subsequent hydrolysis of the β-lactam ring yields the target N-benzoyl-(2R,3S)-3-phenylisoserine. This β-lactam pathway has become a cornerstone for producing this vital Taxol side chain and its derivatives. rsc.orgnih.gov
While Fmoc is widely used, other protecting groups offer different strategic advantages. The tert-butoxycarbonyl (Boc) group is a common alternative for amine protection. The Boc group is stable under the basic conditions used for Fmoc removal, making the two groups orthogonal. total-synthesis.com Conversely, the Fmoc group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave the Boc group. altabioscience.com This orthogonality is fundamental in complex multi-step syntheses where selective deprotection is required.
(2R,3S)-N-Boc-3-phenylisoserine is a commercially available and synthetically important derivative. bachem.comnih.gov The introduction of the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in a mixed solvent system like dioxane/water, under alkaline conditions maintained by a base such as sodium hydroxide or sodium bicarbonate. The stability of the Boc group to a wide range of reagents used in peptide synthesis, coupled with its straightforward removal under mild acidic conditions, makes it a valuable tool for synthesizing phenylisoserine-containing molecules.
| Protecting Group | Cleavage Condition | Stability | Common Reagent for Introduction |
|---|---|---|---|
| Fmoc | Mild base (e.g., 20% Piperidine in DMF) altabioscience.com | Stable to acid. altabioscience.com | Fmoc-Cl, Fmoc-OSu total-synthesis.com |
| Boc | Acid (e.g., TFA) | Stable to base. | Boc₂O |
Modification of the core phenylisoserine structure is a key strategy for developing new analogues with potentially improved biological properties. Research has focused on altering both the phenyl side chain and the amino acid backbone.
One approach involves the synthesis of derivatives with substitutions on the phenyl ring of the phenylisoserine moiety. For example, analogues of Taxol have been created with a para-chlorophenyl group at the C-3' position of the phenylisoserine side chain. The synthesis of these side chains was accomplished through the asymmetric synthesis of 3-hydroxy-4-aryl-β-lactam derivatives.
Another strategy involves modifying the backbone to create constrained analogues. These modifications can provide valuable insights into the structure-activity relationships of the parent compound. While specific examples for (2R,3S)-3-phenylisoserine are not detailed in the provided context, the synthesis of functionalized proline and pipecolic acid derivatives serves as a relevant example of creating conformationally restricted amino acid analogues.
Stereochemical Control and Conformational Analysis of 2r,3s Fmoc 3 Phenylisoserine and Its Peptidic Incorporations
Stereoselective Synthesis and Enantiomeric Purity Assessment
The synthesis of enantiomerically pure (2R,3S)-Fmoc-3-phenylisoserine is a critical step in its application, particularly in the synthesis of peptides and other complex molecules where stereochemistry dictates biological activity.
Methods for Ensuring and Confirming (2R,3S) Configuration
The synthesis of this compound with high enantiomeric purity can be achieved through two primary strategies: stereoselective synthesis or the resolution of a racemic mixture followed by protection of the amino group.
One common approach to stereoselective synthesis involves the use of chiral auxiliaries. For instance, the Evans' chiral auxiliary methodology can be employed to control the stereochemistry during the formation of the β-amino acid backbone. Following the stereoselective synthesis of the free amino acid, (2R,3S)-3-phenylisoserine, the fluorenylmethoxycarbonyl (Fmoc) protecting group is introduced. This is typically achieved by reacting the amino acid with Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) under basic conditions.
Alternatively, a racemic mixture of threo-3-phenylisoserine can be synthesized and then resolved into its constituent enantiomers. This resolution can be accomplished through the formation of diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid. Once the desired (2R,3S)-enantiomer is isolated, the Fmoc group is introduced as described above.
Confirmation of the (2R,3S) configuration and the assessment of enantiomeric purity are crucial quality control steps. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose sigmaaldrich.comresearchgate.net. Polysaccharide-based CSPs, in particular, have demonstrated excellent capabilities in separating the enantiomers of Fmoc-protected amino acids under reversed-phase conditions researchgate.net. The enantiomeric excess (% ee) can be precisely quantified by integrating the peak areas of the two enantiomers in the chromatogram. A high % ee, often exceeding 99%, is typically required for applications in peptide synthesis researchgate.net.
| Parameter | Condition |
|---|---|
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-2) |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
Impact of Chiral Control on Downstream Applications
The stringent control of the (2R,3S) stereochemistry is of utmost importance for the downstream applications of Fmoc-3-phenylisoserine. In peptide synthesis, the incorporation of an amino acid with the incorrect stereochemistry can lead to the formation of diastereomeric peptides. These diastereomers can have significantly different three-dimensional structures, which in turn can drastically alter their biological activity, receptor binding affinity, and enzymatic stability.
For example, the phenylisoserine (B1258129) side chain is a key component of the potent anticancer drug paclitaxel (B517696). The specific (2R,3S) configuration of this side chain is essential for its tubulin-binding activity and, consequently, its therapeutic efficacy. The use of enantiomerically pure this compound as a building block ensures the correct stereochemistry in the final product, thereby guaranteeing its intended biological function.
Conformational Preferences of (2R,3S)-Phenylisoserine Residues
The biological activity of peptides and other molecules containing (2R,3S)-phenylisoserine is not only dependent on its absolute configuration but also on the conformational preferences of the residue. The flexibility around the single bonds in the backbone and side chain allows the molecule to adopt various spatial arrangements, or conformations.
Spectroscopic Analysis of Conformation (e.g., NMR Studies)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules like this compound. One-dimensional ¹H NMR spectra can provide initial information about the chemical environment of the protons in the molecule. More advanced two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly valuable for conformational analysis biosynth.compeptide.com.
These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). The intensity of the NOE or ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints that can be used to define the three-dimensional structure of the molecule. For example, NOEs between the protons of the phenyl ring and the backbone protons can reveal the preferred orientation of the side chain relative to the backbone.
Computational Modeling of Preferred Conformations (e.g., Molecular Dynamics, DFT)
In conjunction with experimental techniques like NMR, computational modeling provides valuable insights into the conformational landscape of this compound. Molecular Dynamics (MD) simulations can be used to explore the dynamic behavior of the molecule over time, revealing the different conformations it can adopt and the transitions between them semanticscholar.org. By simulating the molecule in a solvent environment, the influence of solvent on conformational preferences can also be assessed.
Density Functional Theory (DFT) calculations can be employed to determine the relative energies of different conformers, allowing for the identification of the most stable, low-energy conformations. These calculations can also predict NMR parameters, which can then be compared with experimental data to validate the computed structures.
| Method | Information Obtained |
|---|---|
| Molecular Dynamics (MD) | Dynamic behavior, conformational transitions, solvent effects |
| Density Functional Theory (DFT) | Relative energies of conformers, optimized geometries, predicted NMR parameters |
Influence of Protecting Groups (Fmoc) on Conformational Landscape
The N-terminal Fmoc protecting group is not merely a passive spectator in the conformational behavior of (2R,3S)-3-phenylisoserine; it can actively influence the molecule's conformational landscape. The bulky and aromatic nature of the fluorenyl group can lead to steric interactions that restrict the rotation around certain bonds, thereby favoring specific conformations.
Furthermore, the Fmoc group can engage in non-covalent interactions, such as π-π stacking, with the phenyl ring of the phenylisoserine side chain or with other aromatic residues in a peptide chain. These interactions can play a significant role in stabilizing particular folded structures. In the context of self-assembling peptides, the π-π stacking of Fmoc groups is a major driving force for the formation of ordered nanostructures, such as fibrils and hydrogels semanticscholar.orgscirp.org. The conformation of the incorporated this compound residue will undoubtedly be influenced by these intermolecular interactions within the larger assembly.
Conformational Effects upon Incorporation into Peptidic Structures
The incorporation of β-amino acids, such as (2R,3S)-3-phenylisoserine, has been shown to be a reliable method for inducing and stabilizing specific secondary structures within peptides. Unlike their α-amino acid counterparts, the extended backbone of β-amino acids alters the hydrogen-bonding patterns and steric interactions that govern peptide folding. This can lead to the formation of novel helical and sheet structures with enhanced stability.
Research has demonstrated that peptides composed exclusively of β-amino acids, known as β-peptides, can form various well-defined secondary structures, including different types of helices (e.g., 10-helix, 12-helix, 14-helix) and β-sheets. nih.gov These structures are often more stable than those formed by natural α-peptides. wikipedia.org The specific type of secondary structure adopted is influenced by the substitution pattern on the Cα and Cβ carbons of the β-amino acid residues. nih.gov The gauche conformation around the Cα-Cβ bond, favored by alkyl substituents, plays a significant role in the thermodynamic stability of these structures. wikipedia.org
The inclusion of β-amino acids into a peptide sequence serves as a powerful tool to control its folding pathway and final three-dimensional structure. The additional methylene group in the backbone of β-amino acids increases the conformational space available to the peptide, yet paradoxically, it can also lead to more predictable and stable folded structures. This is because the energetic preferences for specific backbone torsion angles in β-amino acids can guide the peptide into a well-defined fold.
The conformational bias of a single β-amino acid can be sufficient to induce secondary structure in cyclic peptides. For instance, the placement of a β-amino acid can nucleate the formation of pseudo-γ- and β-turns. nih.gov This demonstrates the potent structure-inducing potential of β-amino acids in peptide design. Theoretical analyses have further elucidated the intrinsic conformational preferences of β-peptide backbones, with studies suggesting that the 10/12-helix is an intrinsically stable structure. nih.gov The stability of these secondary structures is a key factor in designing bioactive peptides, as the precise spatial arrangement of pharmacophoric groups is often crucial for molecular recognition and biological activity. nih.gov
Detailed structural investigations of peptides incorporating (2R,3S)-phenylisoserine have provided valuable insights into its conformational influence. A notable study focused on a hexa-β-peptide constructed from the O-TBS ether of (-)-(2R, 3S)-phenylisoserine. nih.gov Through comprehensive NMR analysis, it was determined that this homo-β-peptide adopts a highly stable β-strand-type secondary structure in a chloroform solution. nih.gov
The stability of this β-strand is attributed to a combination of factors. Hydrophobic interactions between the O-TBS methyl groups of residues at positions i and i+2 play a crucial role. nih.gov Furthermore, the structure is stabilized by a network of hydrogen bonds, including inter-residue five-membered rings and intra-residue six-membered rings. nih.gov These interactions are systematically repeated along the peptide chain, acting in a cooperative manner to lock the peptide into a well-defined, extended conformation. nih.gov
Table 1: Representative NMR Data for a Hexa-β-peptide of (-)-(2R, 3S)-Phenylisoserine *
| Residue | Amide Proton Chemical Shift (ppm) | ³JNH-CH Coupling Constant (Hz) |
| 1 | 7.85 | 9.5 |
| 2 | 8.10 | 9.8 |
| 3 | 8.25 | 10.0 |
| 4 | 8.30 | 10.1 |
| 5 | 8.20 | 9.9 |
| 6 | 7.90 | 9.6 |
Data are hypothetical and representative of typical values for a β-strand conformation, illustrating the expected trends based on the findings of Motorina et al. (2001).
Table 2: Key Torsion Angles Defining the β-Strand Conformation *
| Torsion Angle | Value (degrees) |
| Φ (C'-N-Cα-Cβ) | -120 to -150 |
| θ (N-Cα-Cβ-C') | +60 to +90 |
| Ψ (Cα-Cβ-C'-N) | +120 to +150 |
These values represent the typical ranges for an extended β-strand conformation in β-peptides, consistent with the structural analysis of the hexa-β-peptide of (-)-(2R, 3S)-phenylisoserine.
Table of Compounds
Incorporation of 2r,3s Fmoc 3 Phenylisoserine in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides due to its efficiency and amenability to automation. nih.gov The Fmoc/tBu strategy is a widely used orthogonal protection scheme in SPPS, where the temporary Nα-Fmoc group is removed by a mild base like piperidine, and the permanent side-chain protecting groups are cleaved at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). iris-biotech.denih.gov
Factors influencing coupling efficiency include the choice of coupling reagents, reaction time, temperature, and the nature of the resin support. gyrosproteintechnologies.comrsc.org For instance, the swelling of the resin is crucial for reaction kinetics, as it allows reagents to diffuse and access the reactive sites. rsc.org
Table 1: Factors Affecting Coupling Efficiency in SPPS
| Factor | Description | Impact on Efficiency |
|---|---|---|
| Coupling Reagent | Activates the carboxylic acid of the incoming amino acid. | Choice of reagent can overcome steric hindrance and reduce side reactions. |
| Reaction Time | Duration of the coupling reaction. | Longer times may be needed for difficult couplings, but can also lead to side reactions. |
| Temperature | Can be increased to accelerate slow reactions. | Higher temperatures can improve purity but may not always be beneficial. gyrosproteintechnologies.com |
| Resin Type | The solid support on which the peptide is synthesized. | Resin properties like swelling capacity can affect reaction kinetics. rsc.org |
| Solvent | The medium for the synthesis. | The choice of solvent can impact reagent solubility and peptide aggregation. |
The incorporation of β-amino acids like (2R,3S)-Fmoc-3-phenylisoserine presents several challenges in SPPS:
Steric Hindrance: The bulky phenyl group adjacent to the nitrogen atom can impede the approach of the activated amino acid to the growing peptide chain, leading to lower coupling yields. biorxiv.orgresearchgate.net This is a common issue with sterically hindered amino acids. gyrosproteintechnologies.com
Secondary Structure Formation and Aggregation: During synthesis, peptide chains can fold into secondary structures or aggregate, making the N-terminus inaccessible for the next coupling step. gyrosproteintechnologies.comrsc.org This is particularly problematic for hydrophobic sequences. rsc.org
Hydroxyl Group Reactivity: The unprotected hydroxyl group on the β-carbon is a reactive site that can lead to side reactions if not properly managed. creative-peptides.comspringernature.com
To address these challenges, several strategies have been developed:
Double Coupling: Repeating the coupling step can help drive the reaction to completion for difficult couplings. gyrosproteintechnologies.com
Use of Stronger Coupling Reagents: Employing more potent activating agents can enhance the reaction rate and overcome steric barriers. researchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can accelerate coupling and deprotection steps, often leading to higher purity and yields, especially for sterically hindered residues. biorxiv.org
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides can disrupt the formation of secondary structures that hinder coupling reactions. rsc.org
Optimized Resin Systems: Resins with improved swelling characteristics can enhance diffusion and reaction kinetics. rsc.org
The development of advanced coupling reagents has been crucial for the successful incorporation of challenging amino acids. While traditional carbodiimides like DCC and DIC are effective, they can be slow for sterically hindered couplings. researchgate.netpeptide.com
Modern uronium/aminium and phosphonium (B103445) salt-based reagents offer higher reactivity and are often preferred for difficult sequences.
Table 2: Examples of Modern Coupling Reagents
| Reagent | Type | Key Features |
|---|---|---|
| HATU | Aminium Salt | Based on HOAt, it reacts faster and with less epimerization than HBTU. peptide.comresearchgate.net |
| HCTU | Aminium Salt | A highly efficient coupling reagent based on 6-Cl-HOBt. researchgate.net |
| COMU | Uronium Salt | A third-generation reagent with high solubility and stability, producing water-soluble byproducts. luxembourg-bio.com It has shown effectiveness for sterically hindered amino acids. nih.gov |
| PyAOP | Phosphonium Salt | Particularly effective for coupling sterically hindered amino acids and in cyclization reactions. peptide.comiris-biotech.de |
The choice of base and other additives is also critical. Additives like HOBt and Oxyma can suppress racemization. peptide.comluxembourg-bio.com For instance, COMU is based on Oxyma and has demonstrated excellent performance. luxembourg-bio.com
Solution-Phase Peptide Synthesis Strategies
While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, especially for large-scale production and for complex peptides where SPPS might be inefficient. nih.govmdpi.com In SolPS, all reactants are dissolved in a suitable solvent. ekb.eg
Key features of SolPS for incorporating this compound include:
Purification after each step: Intermediates are isolated and purified after each coupling and deprotection, which can lead to a highly pure final product but is more labor-intensive.
Scalability: SolPS is often more readily scalable than SPPS. google.com
Reagent Selection: Reagents that produce soluble byproducts are highly desirable to simplify purification. For example, COMU is an excellent choice for solution-phase synthesis due to its water-soluble byproducts. luxembourg-bio.com The biomimetic coupling reagent T3P® also offers high efficiency and generates water-soluble byproducts, making it suitable for both N-Boc and N-Fmoc strategies in solution. mdpi.com
Recent advancements, such as liquid-phase peptide synthesis (LPPS), combine the advantages of both SPPS and SolPS by using a soluble C-terminal tag that allows for precipitation and isolation of the growing peptide chain. mdpi.com
Regioselective Functionalization and Protecting Group Strategies in Peptide Assembly
The presence of the hydroxyl group in this compound necessitates careful consideration of protecting group strategies to prevent unwanted side reactions. springernature.com The protection of reactive side-chain functionalities is a cornerstone of peptide chemistry. creative-peptides.comspringernature.com
Orthogonal Protection: The key is to use a protecting group for the hydroxyl function that is stable to the conditions used for Nα-Fmoc removal (piperidine) but can be selectively removed if further modification at that site is desired. iris-biotech.de This concept of orthogonality is fundamental to complex peptide synthesis. iris-biotech.degoogle.com
Common Hydroxyl Protecting Groups: In the context of Fmoc/tBu chemistry, the tert-butyl (tBu) group is a common choice for protecting hydroxyl groups on amino acids like serine and threonine, as it is cleaved by TFA during the final deprotection step. iris-biotech.de
Selective Deprotection: For regioselective modification, protecting groups that can be removed under unique conditions are required. For example, azide-bearing protecting groups can be used for hydroxyl functions. These are stable to both acid (TFA) and base (piperidine) but can be selectively removed by reduction, allowing for specific functionalization of that hydroxyl group after peptide assembly. google.comsigmaaldrich-jp.com This allows for the synthesis of modified peptides such as glycosylated or phosphorylated peptides. google.com
Regioselective Synthesis of Complex Peptides: In the synthesis of complex peptides with multiple reactive side chains, such as those containing multiple cysteine residues for disulfide bond formation, a combination of different orthogonal protecting groups is employed to direct the formation of specific linkages. mdpi.com This principle can be extended to the selective functionalization of other residues, including the hydroxyl group of phenylisoserine (B1258129).
Bioactivity Studies and Molecular Mechanism Investigations of Phenylisoserine Containing Constructs Excluding Clinical Data
Contribution of the Phenylisoserine (B1258129) Moiety to Biological Target Interaction
The precise stereochemistry and substitution of the phenylisoserine moiety are pivotal for the biological activity of the molecules into which it is incorporated. Its contribution is most extensively documented in the context of taxane-microtubule interactions, but its structural features also lend themselves to broader applications in modulating biological systems.
Structural Basis for Microtubule Interaction in Taxane (B156437) Analogues
The interaction between paclitaxel (B517696) and β-tubulin is a classic example of protein-ligand binding, and the phenylisoserine side chain at the C-13 position of the baccatin (B15129273) III core is indispensable for this activity. Paclitaxel stabilizes microtubules, arresting the cell cycle and inducing apoptosis. This mechanism is rooted in the specific molecular contacts facilitated by the phenylisoserine side chain within a binding pocket on the interior surface of the microtubule.
High-resolution structural studies have revealed that the N-benzoyl-β-phenylisoserine side chain extends into a hydrophobic cleft on β-tubulin. mdpi.com This positioning is crucial for anchoring the drug and promoting a conformational state in tubulin that favors polymerization and stability. Several key interactions have been identified:
Hydrogen Bonding: The hydroxyl group at the C-2' position of the phenylisoserine moiety is critical for high-affinity binding. Molecular dynamics simulations and structural data confirm that this group forms a persistent hydrogen bond with residues such as Asp26 or His229 of β-tublin. mdpi.com
Hydrophobic and van der Waals Contacts: The two phenyl rings of the side chain engage in extensive hydrophobic interactions with the protein, further securing the ligand in its binding site. The baccatin III core itself makes significant hydrophobic contacts with the M-loop and helix H7 of β-tubulin. mdpi.com
Conformational Selection: Taxanes preferentially bind to the "straight" conformation of tubulin found in assembled microtubules, rather than the "curved" conformation of free tubulin dimers. The bulky C-13 phenylisoserine side chain is thought to be responsible for this selective recognition, as it favors the assembled state and sterically hinders binding to the curved form.
Stabilization of Protofilament Interactions: By binding to its site, the phenylisoserine-containing side chain helps to lock the M-loop of β-tubulin into a conformation that strengthens the lateral contacts between adjacent protofilaments, the longitudinal chains of tubulin dimers that form the microtubule wall. mdpi.com This stabilization effect is the molecular basis for paclitaxel's suppression of microtubule dynamics.
The fundamental importance of this side chain is highlighted by the observation that baccatin III, which lacks it, is biochemically inactive in promoting microtubule assembly. The phenylisoserine unit, therefore, does not merely enhance binding but is a primary determinant of the molecule's unique mechanism of action.
Table 1: Key Molecular Interactions of the Phenylisoserine Side Chain in Taxanes with β-Tubulin
Side Chain Component Type of Interaction Interacting β-Tubulin Residue(s) Contribution to Binding/Activity C-2' Hydroxyl Group Hydrogen Bond Asp26, His229 Critical for high-affinity binding; anchors the side chain. 3'-Phenyl Group Hydrophobic Hydrophobic pocket residues Contributes to binding affinity and specificity. N-Benzoyl Group Hydrophobic / van der Waals Hydrophobic pocket residues Provides key anchoring interactions. Entire Side Chain Steric / Conformational M-loop and adjacent regions Selectively recognizes the 'straight' tubulin conformation and stabilizes lateral protofilament contacts.
Role in Enzyme Inhibition and Receptor Binding Affinity
While the role of the phenylisoserine moiety is best characterized in its interaction with the structural protein tubulin, its inherent chemical features make it a valuable component for designing modulators of other biological targets, such as enzymes and receptors. The N-Benzoyl-(2R,3S)-3-phenylisoserine structure, also known as the taxol side chain, has been reported to exhibit cytotoxic, antiviral, and immunomodulatory activities, suggesting it may interact with targets beyond tubulin. targetmol.com
The precise mechanisms and non-tubulin targets associated with these other activities are not yet fully elucidated. However, the properties of the phenylisoserine scaffold make it an attractive candidate for broader drug discovery efforts:
Chiral Scaffold: As a chiral amino acid derivative, it provides a well-defined three-dimensional structure, which is essential for the stereospecific recognition required for potent enzyme inhibition or high-affinity receptor binding.
Peptidomimetic Potential: Its structure mimics a dipeptide unit, making it a suitable building block for creating peptidomimetics. These molecules are designed to replicate the function of peptides, such as inhibiting protein-protein interactions at an enzyme's active site or binding to a receptor, but with improved stability and bioavailability.
Proven Affinity: Its central role in the high-affinity binding of paclitaxel to tubulin (with dissociation constants in the nanomolar range) serves as a proof-of-concept that this scaffold can be part of a molecule that achieves potent and specific target engagement.
Further research is needed to explore the full potential of phenylisoserine derivatives as selective inhibitors of specific enzymes or as high-affinity ligands for various receptors.
Design and Evaluation of Phenylisoserine Derivatives as Biological Probes
The established importance of the phenylisoserine moiety in mediating potent biological effects has led to its incorporation into various biological probes. These tools are designed to investigate cellular processes, validate targets, and elucidate mechanisms of action.
Scaffold Design for Protein-Protein Interaction Modulators
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is implicated in numerous diseases. Consequently, small molecules that can either disrupt or stabilize PPIs are of great therapeutic interest. nih.gov The stabilization of the interaction between tubulin dimers by paclitaxel is a paradigm of successful PPI modulation. nih.gov
The phenylisoserine side chain is a key component of this PPI stabilizer. Its ability to mediate specific contacts that lock a protein into a particular conformation makes the scaffold an intriguing starting point for the design of other PPI modulators. The principles learned from the paclitaxel-tubulin interaction can guide the design of new molecules targeting other PPIs:
Targeting "Hot Spots": PPI interfaces are often large, but the binding energy is typically dominated by a few key residues known as "hot spots." A successful modulator must effectively engage these hot spots. The phenylisoserine side chain of paclitaxel demonstrates this principle by interacting with critical residues in the tubulin binding pocket.
Mimicking Epitopes: Modulators can be designed to mimic the secondary structure (e.g., an α-helix) of one protein partner to disrupt its binding to another. The defined stereochemistry of the phenylisoserine scaffold allows it to be used in peptidomimetics that present functional groups in a spatially precise manner to mimic such binding epitopes.
While its application beyond tubulin is still an emerging area, the phenylisoserine structure represents a validated scaffold capable of participating in the high-affinity modulation of a complex protein-protein interface.
Development of Conjugates for Mechanistic Investigations
To better understand how phenylisoserine-containing molecules like paclitaxel function within a cellular environment, researchers have developed conjugates where a reporter molecule, such as a fluorophore or biotin, is attached to the core structure. These probes allow for direct visualization and quantitative analysis of the drug's interaction with its target.
The synthesis of these conjugates requires careful design to ensure that the attached probe does not significantly impair the molecule's biological activity. Several fluorescent taxane analogues have been successfully created and used in mechanistic studies:
FLUTAX and ROTAX: These probes, where fluorescein (B123965) and rhodamine are respectively linked to the C-7 position of the baccatin core, retain the ability to bind to microtubules and promote tubulin assembly. csic.es They have been instrumental in directly visualizing the microtubule network, including cytoplasmic microtubules and mitotic spindles, in cells.
Pacific Blue-Gly-Taxol (PB-Gly-Taxol): This derivative links the drug-like fluorophore Pacific Blue to paclitaxel. nih.gov It was designed to be less polar than earlier fluorescent versions, resulting in a probe that binds β-tubulin with high affinity, exhibits cytotoxicity, and is a sensitive substrate for efflux pumps like P-glycoprotein, making it a valuable tool for studying multidrug resistance. nih.gov
2-debenzoyl-2-(m-aminobenzoyl)paclitaxel (2-AB-PT): This fluorescent analogue was used to quantitatively study the binding affinity and stoichiometry of taxane binding to microtubules. nih.gov Such studies revealed multiple classes of binding sites on the microtubule. nih.gov
These conjugates are powerful tools for a range of applications, including fluorescence microscopy to determine subcellular localization, flow cytometry to quantify target engagement in living cells, and biophysical assays like fluorescence recovery after photobleaching (FRAP) to study drug binding kinetics and mobility on the microtubule. nih.govresearchgate.net
Table 2: Phenylisoserine-Containing Conjugates as Biological Probes
Probe Name Conjugated Reporter Key Application(s) Reference FLUTAX Fluorescein Visualization of cellular microtubules and mitotic spindles. mdpi.com ROTAX Rhodamine Fluorescent labeling of the microtubule network. mdpi.com PB-Gly-Taxol Pacific Blue Imaging microtubule binding; quantifying drug efflux by P-glycoprotein. targetmol.com 2-AB-PT m-Aminobenzoyl (fluorophore) Quantitative analysis of binding affinity and stoichiometry to microtubules. nih.gov
Computational Studies on Molecular Interactions and Dynamics
Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have been essential in providing an atomic-level understanding of how phenylisoserine-containing constructs interact with their biological targets. These in silico approaches complement experimental data and offer insights into dynamic processes that are difficult to capture otherwise.
For the paclitaxel-tubulin system, computational studies have been particularly illuminating:
Binding Mode Prediction: Molecular docking has been used to predict and refine the binding pose of paclitaxel in its site on β-tubulin, correctly identifying the key interactions of the phenylisoserine side chain.
Elucidation of Dynamic Effects: MD simulations, which model the movement of atoms over time, have revealed the dynamic consequences of paclitaxel binding. These studies have shown that the ligand binding induces conformational changes in the flexible M-loop of β-tubulin, stabilizing it in a state that promotes lateral contacts between protofilaments. mdpi.com
Understanding Selectivity: Simulations have helped explain why taxanes bind preferentially to assembled microtubules. They show that the βM-loop must undergo a conformational reorganization upon tubulin assembly to open up the binding site, which is otherwise occluded in the curved, unassembled state.
Discovery of Novel Binding Modes: Extensive MD simulations have uncovered a spectrum of different binding poses for paclitaxel, highlighting the dynamic nature of the interaction. These studies have even proposed novel, high-affinity binding modes involving rotational isomerization of the phenylisoserine side chain relative to the baccatin core.
These computational approaches provide a powerful platform for rational drug design. By understanding the precise molecular interactions and dynamic effects of the phenylisoserine moiety, researchers can design new derivatives with potentially improved affinity, selectivity, or altered mechanistic properties.
Table 3: Application of Computational Methods in Studying Phenylisoserine-Containing Constructs
Computational Method Objective Key Findings for Paclitaxel-Tubulin Interaction Molecular Docking Predict ligand binding pose and key interactions. Confirmed the orientation of the phenylisoserine side chain in the binding pocket and identified key H-bond and hydrophobic contacts. Molecular Dynamics (MD) Simulations Analyze the dynamic behavior of the ligand-protein complex over time. Revealed that paclitaxel binding stabilizes the M-loop, explained the selectivity for straight tubulin, and showed propagation of conformational changes. Binding Free Energy Calculations (e.g., MM/GBSA) Estimate the affinity of the ligand for the target and the contribution of individual residues/moieties. Quantified the significant energetic contribution of the phenylisoserine side chain, especially the 2'-OH group, to the overall binding affinity. Extended/Enhanced Sampling Simulations Explore multiple binding poses and ligand entry/exit pathways. Identified a spectrum of binding modes and a novel high-affinity pose involving side chain rotation.
Docking Simulations with Biological Receptors (e.g., SARS-CoV 3CL protease)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.
In the search for new inhibitors of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV), the 3C-like (3CL) protease is a primary target due to its crucial role in the viral replication cycle. nih.gov Researchers have utilized docking simulations to identify novel scaffolds that could effectively inhibit this enzyme. Through simulations using GOLD software, the phenylisoserine (PIS) backbone was identified as a promising new scaffold for potential SARS-CoV 3CL protease inhibitors. nih.govnih.gov
The investigation focused on a mutant version of the protease, SARS 3CL R188I, to ensure stability and activity during assays. nih.gov During the in silico screening process, various isomers of PIS derivatives were evaluated. Docking simulations revealed that the (2R,3S)-isomer of a designed PIS derivative (compound 4 , SK80) interacted favorably with the protease, whereas the other three stereoisomers showed minimal interaction. nih.gov This stereospecificity was a critical factor in selecting the (2R,3S)-configuration for further chemical synthesis and biological evaluation. nih.gov The simulations also guided the optimization of the structure; a phenyl group was incorporated to fit into the hydrophobic S2 pocket of the protease, a modification predicted to enhance binding affinity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org By analyzing a series of compounds with known activities, QSAR can identify the key physicochemical properties and structural features that govern their potency, allowing for the prediction of activity for newly designed molecules. wikipedia.orgfiveable.me
While specific Hologram QSAR (HQSAR) studies on serine and phenylisoserine derivatives as SARS-CoV 3CL protease inhibitors have been reported, the detailed models are not widely available. ynu.edu.cn However, the foundational structure-activity relationship (SAR) data, which is a qualitative precursor to QSAR, has been established through the synthesis and biological testing of various (2R,3S)-phenylisoserine derivatives. nih.gov
The inhibitory activities of these synthesized compounds against SARS 3CL R188I mutant protease were measured, providing crucial insights into the structural requirements for activity. nih.gov For instance, the designed PIS derivative SK80 exhibited an IC₅₀ value of 43 μM. nih.govnih.gov The SAR studies highlighted the importance of specific functional groups. Derivatives that lacked the cyclohexyl ring at the P2 position demonstrated significantly weaker activity (IC₅₀ > 1 mM). nih.gov Furthermore, maintaining the cinnamoyl functionality at the P4 position was found to be effective for preserving inhibitory activity. nih.gov This data provides the essential groundwork for developing predictive QSAR models to guide the design of more potent inhibitors.
| Compound | Modifications | IC₅₀ (μM) |
|---|---|---|
| SK80 (4) | Designed (2R,3S)-PIS derivative | 43 |
| 10 | (S)-1-phenylethylamine at P1' | > 1000 |
| 11 | (R)-1-phenylethylamine at P1' | > 1000 |
| 12 | (S)-1-cyclohexylethylamine at P1' | > 1000 |
| 13 | (R)-1-cyclohexylethylamine at P1' | > 1000 |
| 14 | 3-phenylpropylamine at P1' | > 1000 |
| 16 | Benzyl-type derivative (carbonyl removed at P1') | > 1000 |
| 18 | Phenylpropanoate at P1' (flexible cinnamoyl) | > 1000 |
Prediction of Binding Modes and Pharmacophore Development
Understanding the specific binding mode of an inhibitor within the active site of its target is fundamental for structure-based drug design. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to exert a specific biological effect. nih.gov
For the phenylisoserine derivative SK80, docking simulations predicted a reasonable binding mode within the active site of the SARS 3CL protease. nih.gov A key finding from the conformational analysis of SK80 was the presence of intramolecular hydrogen bonds. These bonds help to partially fix the molecule's conformation, reducing the entropic penalty upon binding and pre-organizing it to interact with the protease through an induced-fit mechanism. nih.gov This information is highly valuable for designing non-peptidyl inhibitors with improved binding affinities. nih.gov
The combination of the predicted binding mode and the structure-activity relationship data allows for the development of a pharmacophore model. Such a model for phenylisoserine-based inhibitors would include features like a hydrophobic group to occupy the S2 pocket, a hydrogen bond donor/acceptor pattern to interact with key residues in the active site, and a specific stereochemical arrangement of these features. This pharmacophore serves as a 3D query for virtual screening of compound libraries to identify new, structurally diverse molecules that possess the necessary features for binding and are therefore potential new inhibitors. dovepress.com
Advanced Applications and Research Directions
Engineering Novel Peptidomimetics and Foldamers Incorporating (2R,3S)-Phenylisoserine
Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved stability against proteolytic degradation. cpcscientific.com Foldamers are non-natural oligomers that adopt well-defined, predictable three-dimensional structures, similar to proteins and nucleic acids. nih.govduke.edu The incorporation of unnatural amino acids like (2R,3S)-phenylisoserine is a key strategy in the design of both. cpcscientific.com
As a β-amino acid, (2R,3S)-phenylisoserine can be used to construct β-peptides, which are a prominent class of foldamers. nih.govfigshare.com Research has shown that a homo-oligomer, specifically a hexa-β-peptide methyl ester constructed from the O-TBS ether of (-)-(2R,3S)-phenylisoserine, adopts a highly stable β-strand-type secondary structure in solution. nih.gov This defined conformation is stabilized by a combination of hydrophobic interactions and hydrogen bonding, demonstrating the utility of this building block in creating predictable secondary structures. nih.gov The ability to form stable structures makes these foldamers useful for mimicking protein conformations and potentially interfering with protein-protein interactions. nih.govmdpi.com
The phenylisoserine (B1258129) scaffold has also been utilized in a peptidomimetic approach to design inhibitors for specific enzymes. For instance, derivatives of phenylisoserine were designed, synthesized, and evaluated as inhibitors of the SARS-CoV 3CL protease. nih.gov This work highlights how the rigid backbone of phenylisoserine can be used as a scaffold to position functional groups in a precise orientation to interact with a biological target. nih.gov
| Molecule Type | Incorporated Unit | Resulting Structural Feature | Reference |
| β-Peptide Foldamer | O-TBS ether of (2R,3S)-phenylisoserine | Stable β-strand secondary structure | nih.gov |
| Peptidomimetic | (2R,3S)-phenylisoserine derivative | Scaffold for SARS-CoV 3CL protease inhibitor | nih.gov |
Strategies for Enhancing Selectivity and Potency through Phenylisoserine Modification
The modification of a lead compound's chemical structure is a fundamental strategy in medicinal chemistry to improve its biological activity, selectivity, and pharmacokinetic properties. This process relies on understanding the structure-activity relationship (SAR), which describes how changes in molecular structure affect biological efficacy. nih.gov The (2R,3S)-phenylisoserine scaffold has been the subject of such optimization efforts.
In the development of inhibitors for the SARS-CoV 3CL protease, a study of phenylisoserine derivatives led to the identification of a compound with an IC₅₀ value of 43 μM. nih.gov The synthesis of various analogs, including one where the C2-hydroxyl group was protected with a benzyl (B1604629) group, was performed to probe the importance of different functional groups for inhibitory activity. nih.gov
Another significant example involves the creation of hybrid molecules. A series of compounds based on (2R,3S)-N-benzoyl-3-phenylisoserine linked to artemisinin (B1665778) or quinoline (B57606) moieties were synthesized and tested for antiplasmodial activity. acs.orgresearchgate.net Two of the hybrid compounds incorporating the artemisinin scaffold were found to be 3- to 4-fold more active than the parent drug dihydroartemisinin (B1670584) against the K1 strain of Plasmodium falciparum, with IC₅₀ values in the nanomolar range. acs.orgresearchgate.net This demonstrates that conjugating the phenylisoserine moiety to other known bioactive scaffolds can significantly enhance potency.
| Target | Parent Scaffold | Modification Strategy | Improvement in Potency | Reference |
| SARS-CoV 3CL Protease | (2R,3S)-Phenylisoserine | SAR study of derivatives | Achieved IC₅₀ of 43 μM | nih.gov |
| Plasmodium falciparum | Dihydroartemisinin | Hybridization with (2R,3S)-N-benzoyl-3-phenylisoserine | 3- to 4-fold increase in activity | acs.orgresearchgate.net |
Future Perspectives in the Rational Design of (2R,3S)-Phenylisoserine-Derived Bioactive Molecules
The rational design of new bioactive molecules based on the (2R,3S)-phenylisoserine scaffold is a promising area of research, leveraging modern chemical and biological tools to explore new therapeutic possibilities.
Combinatorial Chemistry and Library Generation with Unnatural Amino Acids
Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules, forming a "library" that can be screened for biological activity. Unnatural amino acids (UAAs) like (2R,3S)-phenylisoserine are invaluable tools in this process because their unique structures and functionalities dramatically expand the chemical diversity of these libraries. nih.govsigmaaldrich.com Incorporating UAAs can introduce novel side chains, conformational constraints, and chiral building blocks that are not accessible with the 20 proteinogenic amino acids. cpcscientific.comnih.gov Methods have been developed for encoding non-natural components within combinatorial libraries, allowing for the inclusion of a wide variety of novel building blocks. scispace.com The generation of peptide or peptidomimetic libraries incorporating (2R,3S)-phenylisoserine could lead to the discovery of new ligands for a wide range of biological targets.
Integration with Biocatalysis for Sustainable Synthesis
Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers significant advantages for the synthesis of complex chiral molecules like (2R,3S)-phenylisoserine. nih.gov These methods are often highly enantioselective and regioselective, operate under mild reaction conditions, and can shorten synthetic routes, making them a more sustainable alternative to traditional chemical synthesis. nih.gov Strategies for integrating biocatalysis into synthesis include the preparation of chiral building blocks and the desymmetrization of intermediates. nih.gov Recently developed chemoenzymatic cascades and the engineering of novel enzymes offer powerful tools for producing active pharmaceutical ingredients. nih.govillinois.edu Applying biocatalytic methods, such as those employing transaminases or hydrolases, could lead to more efficient and environmentally friendly manufacturing processes for (2R,3S)-phenylisoserine and its derivatives. illinois.edu A recent breakthrough involves using a bioengineered enzyme paired with a light-sensitive catalyst to create unnatural amino acids through a completely new chemical transformation, highlighting the innovative potential in this field. pitt.edu
Exploration of New Biological Targets for Phenylisoserine-Based Ligands
While the phenylisoserine side chain is famously a key component of paclitaxel (B517696), which targets tubulin, research has already shown its utility in molecules targeting other proteins, such as the SARS-CoV 3CL protease and targets within the malaria parasite Plasmodium falciparum. nih.govacs.org Future research should aim to explore an even wider range of biological targets. The unique conformational properties of phenylisoserine-containing peptidomimetics and foldamers make them attractive candidates for modulating protein-protein interactions (PPIs), which are implicated in many diseases but are often considered "undruggable" with traditional small molecules. mdpi.com Other promising target classes include protein kinases, which are central to cellular signaling and are major targets in oncology. mdpi.com Furthermore, there is a significant need for new therapeutic agents targeting novel pathways in neurodegenerative diseases like Alzheimer's, such as those involved in neuroinflammation or protein homeostasis. nih.gov Screening phenylisoserine-based libraries against these and other emerging targets could uncover new lead compounds for a variety of therapeutic areas.
Analytical and Characterization Methodologies for 2r,3s Fmoc 3 Phenylisoserine and Its Derivatives
Spectroscopic Techniques for Structural Elucidation (e.g., Advanced NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the definitive structural elucidation of (2R,3S)-Fmoc-3-phenylisoserine and its derivatives, providing detailed information at the atomic level.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for determining the three-dimensional structure of molecules in solution. omicsonline.org For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized.
1D-NMR: ¹H-NMR spectra provide information on the chemical environment of each proton, while ¹³C-NMR spectra identify the different carbon atoms in the molecule. The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J values) are crucial for initial structural assignments. omicsonline.org
2D-NMR: Advanced 2D-NMR techniques are employed to establish connectivity between atoms.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the molecule, helping to map out the spin systems of the phenyl and isoserine fragments. core.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons. omicsonline.org
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range correlations (typically over two to three bonds) between protons and carbons (¹H-¹³C). This is particularly powerful for connecting different molecular fragments, such as linking the Fmoc protecting group to the phenylisoserine (B1258129) core and identifying quaternary carbons. core.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for confirming the relative stereochemistry, such as the (2R,3S) configuration, by observing through-space interactions between specific protons.
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and its derivatives and to gain insights into their structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used to ionize the molecules before they enter the mass analyzer. The compatibility of certain chromatographic systems with MS (LC/MS) allows for the seamless integration of separation and detection. sigmaaldrich.com
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatography is the cornerstone for assessing the purity and, crucially, the enantiomeric excess (e.e.) of chiral compounds like this compound. phenomenex.com High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.gov
The determination of enantiomeric purity is critical, with requirements often exceeding 99.0% e.e. phenomenex.com Chiral HPLC is one of the few analytical techniques capable of achieving this level of precision, offering advantages in speed and ease of use. phenomenex.comwindows.net The separation is achieved using Chiral Stationary Phases (CSPs).
Common Chiral Stationary Phases for Fmoc-Amino Acids:
| CSP Type | Base Material | Separation Principle | Mobile Phase Modes |
| Polysaccharide-Based | Cellulose (B213188) or Amylose Derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) | Enantiomers interact differently with the chiral polymer, leading to different retention times. | Normal Phase, Reversed Phase, Polar-Organic nih.govphenomenex.com |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin, Ristocetin A | Multiple chiral recognition mechanisms including hydrogen bonding, ionic, and dipole interactions. | Reversed Phase, Polar Organic sigmaaldrich.com |
The choice of CSP and mobile phase is critical for achieving baseline resolution of the enantiomers. For Fmoc-protected amino acids, polysaccharide-based CSPs are highly effective under reversed-phase conditions. phenomenex.com For example, studies have shown that Lux Cellulose-2 and Lux Cellulose-3 columns can resolve a wide range of Fmoc-amino acids. phenomenex.com Similarly, macrocyclic glycopeptide phases like CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A) have demonstrated excellent capabilities for separating Fmoc and other N-blocked amino acids. sigmaaldrich.com
Typical HPLC Method Parameters for Fmoc-Amino Acid Enantioseparation:
| Parameter | Typical Setting | Purpose |
| Column | Lux Cellulose-2 (250 x 4.6 mm, 5 µm) | Chiral separation |
| Mobile Phase | 0.1% Trifluoroacetic Acid in Acetonitrile/Water | Controls retention and peak shape |
| Flow Rate | 1.0 mL/min | Determines analysis time and efficiency |
| Detection | UV at 254 nm or 265 nm | Detection of the Fmoc group |
| Temperature | Ambient | Affects retention and selectivity |
This table represents a generalized example based on common practices. phenomenex.com
Crystallographic Analysis of Phenylisoserine-Containing Molecules
X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information of a molecule in its solid state. This technique is the gold standard for determining the absolute stereochemistry and conformational details of chiral molecules. For derivatives of phenylisoserine, crystallographic analysis can confirm the (2R,3S) configuration and reveal precise bond lengths, bond angles, and torsion angles.
The analysis involves crystallizing the compound and then diffracting X-rays off the crystal lattice. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined. Studies on related molecules, such as hexahydroquinoline derivatives containing a substituted phenyl group, demonstrate how crystallography reveals key structural features. nih.gov These features include the conformation of cyclic rings and the orientation of substituent groups, which are often stabilized by intermolecular interactions like hydrogen bonds within the crystal packing. nih.govnih.gov This detailed structural information is vital for understanding structure-activity relationships.
Development of High-Throughput Screening Assays for Compound Evaluation (Mechanistic focus)
As derivatives of this compound are incorporated into larger molecules for drug discovery, high-throughput screening (HTS) becomes essential for evaluating their biological activity. scispace.com Modern HTS focuses not just on whether a compound is active, but on how it works, demanding assays with a mechanistic focus.
The development of mechanistic HTS assays allows for the early and large-scale characterization of how a compound engages with its biological target. nih.gov This can involve:
Kinetic Assays: For enzyme targets, assays can be designed to measure inhibition constants (Ki), rates of inhibition, and mechanism of action (e.g., competitive, non-competitive, irreversible). Automating the data analysis pipeline is crucial to handle the large volume of data generated. nih.gov
Phenotypic Screening with High-Content Analysis (HCA): This approach uses automated microscopy and image analysis to evaluate the effects of compounds on complex cellular phenotypes. For instance, a library of kinase inhibitors was screened using a 3D cyst culture model to identify compounds that affect cyst growth, a hallmark of polycystic kidney disease. nih.gov Multiparametric analysis of the imaging data can distinguish between desired effects and off-target effects like cytotoxicity, facilitating the selection of promising lead compounds. nih.gov
The goal of these advanced screening methods is to move beyond simple hit identification to a deeper understanding of a compound's biological mechanism early in the drug discovery process. This enables more informed decisions and increases the likelihood of success in developing new therapeutic agents.
Conclusion
Summary of Key Advances in (2R,3S)-Fmoc-3-phenylisoserine Research
Research surrounding this compound and its derivatives has led to significant advancements in synthetic and medicinal chemistry. The primary achievement has been the development of stereoselective synthetic routes that provide access to this chiral building block, which is crucial for the semi-synthesis of Paclitaxel (B517696) and its analogues. The ability to incorporate this non-canonical amino acid into peptides using solid-phase peptide synthesis has opened up new avenues for creating novel peptidomimetics. A notable advance is the use of phenylisoserine (B1258129) to construct beta-peptides that adopt stable secondary structures, such as β-strands. This demonstrates the potential of this amino acid to influence peptide conformation and, consequently, biological activity.
Broader Implications for Chemical Synthesis and Medicinal Chemistry
The study of this compound has broader implications for the fields of chemical synthesis and medicinal chemistry. It underscores the growing importance of non-canonical amino acids in drug discovery and development. rsc.org The ability to synthesize and incorporate such unique building blocks allows for the creation of peptides with enhanced stability, novel conformations, and improved therapeutic properties. nih.gov The challenges associated with its synthesis and use also drive innovation in synthetic methodologies and peptide chemistry. The continued exploration of phenylisoserine-containing peptides could lead to the discovery of new therapeutic agents for a range of diseases, beyond the established anticancer applications of Taxol. The versatility of this compound serves as an inspiration for the design and synthesis of other novel amino acid derivatives with tailored properties for specific biological targets.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for introducing the (2R,3S)-Fmoc-3-phenylisoserine moiety into hybrid molecules?
- Methodological Answer : The compound is typically synthesized via coupling reactions using its tert-butyl ester or hydrochloride salt as intermediates. For hybrid molecules, ester or amide linkages are formed between the hydroxyl or amino groups of this compound and pharmacophores like artemisinin or quinolines. Solid-phase peptide synthesis (SPPS) is often utilized, leveraging the Fmoc-protecting group for stepwise assembly . Purification involves reversed-phase HPLC or column chromatography, with structural confirmation via -NMR and LC-MS.
Q. How is the stereochemical integrity of this compound maintained during synthesis?
- Methodological Answer : Chiral auxiliaries or enantioselective catalysis (e.g., Sharpless epoxidation) are used to preserve the (2R,3S) configuration. Protecting groups like Fmoc and tert-butyl esters prevent racemization during coupling steps. Post-synthesis, chiral HPLC or polarimetry validates stereochemical purity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to potential respiratory and dermal irritation. Store at 2–8°C in airtight containers. For spills, neutralize with inert absorbents and dispose as hazardous waste. Safety data for its hydrochloride derivative (CAS 132201-32-2) recommend adhering to GBZ 2.1 and EN 14042 exposure guidelines .
Advanced Research Questions
Q. How does the linkage type (ester vs. amide) in this compound-based hybrids influence antiplasmodial activity and metabolic stability?
- Methodological Answer : Ester-linked hybrids (e.g., artemisinin conjugates) exhibit faster metabolic cleavage in vivo, releasing active components, while amide-linked hybrids show prolonged stability but reduced potency. In vitro assays against Plasmodium falciparum K1/W2 strains revealed ester hybrids (e.g., 7a/7b) have 3–4-fold lower IC values (nanomolar range) than amide analogs. Stability is assessed via liver microsome assays and LC-MS metabolite profiling .
Q. What experimental approaches resolve discrepancies in activity data between this compound hybrids and their parent pharmacophores?
- Methodological Answer : Dose-response curves (triplicate assays) and selectivity indices (SI = IC(mammalian)/IC(parasite)) differentiate intrinsic activity from toxicity. For example, artemisinin hybrids showed SI >10 against rat myoblasts, confirming parasite-specific action. Confounding factors (e.g., solubility, efflux pumps) are addressed via logP measurements and ABC transporter inhibition assays .
Q. How can structural modifications to the phenyl or Fmoc groups enhance the target selectivity of (2R,3S)-3-phenylisoserine derivatives?
- Methodological Answer : Substituent effects are studied via SAR:
- Phenyl ring : Fluorination at meta/para positions (e.g., 3-CF) improves hydrophobic interactions with parasite proteases.
- Fmoc group : Replacing Fmoc with photo-labile groups (e.g., nitroveratryl) enables spatiotemporal control in prodrug activation.
Computational docking (AutoDock Vina) and molecular dynamics simulations guide rational design .
Q. What in vitro models best predict the in vivo efficacy of this compound conjugates?
- Methodological Answer : Co-culture systems (e.g., hepatocyte-parasite models) simulate hepatic and erythrocytic stages of malaria. Ex vivo assays using humanized mice erythrocytes assess cross-species activity. Pharmacokinetic parameters (t, C) are extrapolated from LC-MS/MS plasma profiling in rodent models .
Data Analysis & Experimental Design
Q. How are IC values standardized for this compound hybrids across resistant Plasmodium strains?
- Methodological Answer : Synchronized parasite cultures (e.g., chloroquine-resistant W2 and multidrug-resistant K1 strains) are treated with serial compound dilutions. Growth inhibition is quantified via -hypoxanthine uptake or SYBR Green fluorescence. Data normalization to DMSO controls and inter-lab calibration with reference drugs (e.g., chloroquine) ensure reproducibility .
Q. What analytical techniques validate the purity of this compound intermediates during multi-step synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
